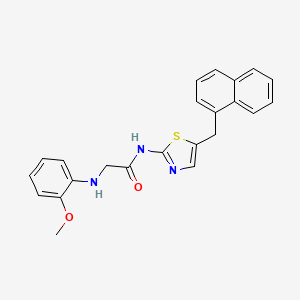

2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-(2-methoxyanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-21-12-5-4-11-20(21)24-15-22(27)26-23-25-14-18(29-23)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14,24H,13,15H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWJEFIJZXBZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Naphthalenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is alkylated with a suitable electrophile, such as a halomethylthiazole derivative.

Formation of the Acetamide Linkage: The final step involves the coupling of the methoxyphenylamine with the naphthalenylmethylthiazole intermediate through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide have been studied for their effects on various cancer cell lines. A study by Evren et al. (2019) demonstrated that thiazole-based compounds could induce apoptosis in cancer cells, showing promise as potential anticancer agents against human lung adenocarcinoma and other malignancies .

Anticonvulsant Effects

The anticonvulsant potential of thiazole derivatives has also been investigated. In a picrotoxin-induced convulsion model, certain thiazole compounds demonstrated effectiveness in reducing seizure activity, suggesting that the thiazole moiety may play a role in neurological applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The incorporation of various substituents on the thiazole ring has been shown to influence biological activity significantly. For example, modifications such as halogen substitutions or additional aromatic rings can enhance anticancer properties and selectivity against specific cancer cell lines .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against various human cancer cell lines using the MTT assay. One compound exhibited an IC50 value of 10–30 µM against multiple cancer types, indicating strong cytotoxicity . The study concluded that structural modifications could lead to enhanced therapeutic profiles.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant properties of thiazole derivatives. Compounds were tested in vivo for their ability to prevent seizures induced by picrotoxin. Results indicated that specific structural features were essential for achieving significant anticonvulsant effects, paving the way for future drug development targeting epilepsy .

作用機序

The mechanism of action of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

- SIRT2 Inhibition: SirReal2, a structural analogue, exhibits potent SIRT2 inhibition due to its pyrimidinylsulfanyl group, which forms hydrophobic interactions with the enzyme’s active site. The target compound’s 2-methoxyphenylamino group may reduce SIRT2 affinity but could improve selectivity for other sirtuin isoforms .

- MAO/BChE Activity: Compounds with naphthalene or quinoxaline moieties (e.g., ) show MAO-A/B or cholinesterase inhibition. The target compound’s naphthalene group may confer similar activity, though its 2-methoxyphenyl substitution could shift selectivity toward AChE .

生物活性

The compound 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.48 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in drug development.

Biological Activity Overview

The biological activity of thiazole derivatives is well-documented, with various studies highlighting their potential as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes. The compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. A study focusing on thiazole compounds demonstrated that modifications in the structure significantly affect their cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to enhance activity against human glioblastoma and melanoma cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Jurkat (Bcl-2+) | <10 | |

| Compound 14 | A-431 | <20 | |

| Compound 20 | U251 (glioblastoma) | 15 | |

| Compound 21 | WM793 (melanoma) | 25 |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have reported significant activity against various bacterial strains and fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound X | E. coli | 12.5 | |

| Compound Y | S. aureus | 15 | |

| Compound Z | C. albicans | 25 |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes within the target cells. For instance, molecular docking studies have suggested that these compounds can bind effectively to Bcl-2 proteins, inhibiting their function and promoting apoptosis in cancer cells . Additionally, their antimicrobial action may involve interference with bacterial cell wall synthesis or membrane integrity.

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced cytotoxicity compared to those without this substitution .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to significant reductions in MIC values, indicating increased potency against challenging pathogens .

Q & A

Basic: What are the standard synthetic routes for preparing this compound and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as chloroacetamides or substituted thiazoles. For example:

- Step 1 : Reacting aromatic/heterocyclic amines with chloroacetyl chloride under cold conditions to form 2-chloro-N-substituted acetamides (e.g., 2(a-o) in ). TLC is used to monitor reaction completion.

- Step 2 : Coupling intermediates with functionalized thiazoles. For instance, potassium carbonate in DMF facilitates nucleophilic substitution to attach naphthalen-1-ylmethyl groups to the thiazole core ( ).

- Step 3 : Final purification via recrystallization or column chromatography ( ).

Key reagents include chloroacetyl chloride, sodium azide (for azido intermediates), and DMF as a solvent ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。